Cas no 1566296-01-2 (2-Fluoro-N-propylpyridin-4-amine)

2-Fluoro-N-propylpyridin-4-amine Chemical and Physical Properties
Names and Identifiers
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- 4-Pyridinamine, 2-fluoro-N-propyl-
- 2-Fluoro-N-propylpyridin-4-amine
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- Inchi: 1S/C8H11FN2/c1-2-4-10-7-3-5-11-8(9)6-7/h3,5-6H,2,4H2,1H3,(H,10,11)
- InChI Key: LLQMAXLQRWUDMY-UHFFFAOYSA-N
- SMILES: C1(F)=NC=CC(NCCC)=C1
Experimental Properties
- Density: 1.106±0.06 g/cm3(Predicted)
- Boiling Point: 257.3±25.0 °C(Predicted)
- pka: 2.63±0.26(Predicted)
2-Fluoro-N-propylpyridin-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | F202111-100mg |
2-Fluoro-N-propylpyridin-4-amine |
1566296-01-2 | 100mg |
$ 185.00 | 2022-06-05 | ||
TRC | F202111-500mg |
2-Fluoro-N-propylpyridin-4-amine |
1566296-01-2 | 500mg |
$ 705.00 | 2022-06-05 | ||
TRC | F202111-1g |
2-Fluoro-N-propylpyridin-4-amine |
1566296-01-2 | 1g |
$ 1070.00 | 2022-06-05 |
2-Fluoro-N-propylpyridin-4-amine Related Literature
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Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417
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Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
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Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617
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4. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745
Additional information on 2-Fluoro-N-propylpyridin-4-amine
Introduction to 2-Fluoro-N-propylpyridin-4-amine (CAS No. 1566296-01-2)
2-Fluoro-N-propylpyridin-4-amine is a significant compound in the realm of pharmaceutical chemistry, exhibiting a unique structure that has garnered considerable attention from researchers and drug developers. This compound, identified by its Chemical Abstracts Service (CAS) number 1566296-01-2, belongs to the class of fluorinated pyridine derivatives. The presence of a fluorine atom at the 2-position and an amine group at the 4-position of the pyridine ring imparts distinct electronic and steric properties, making it a valuable scaffold for designing novel therapeutic agents.
The chemical structure of 2-Fluoro-N-propylpyridin-4-amine can be represented as C9H13FN2. The molecular formula highlights its composition, which includes a propyl chain attached to the nitrogen atom of the pyridine ring. This arrangement not only influences the compound's solubility and bioavailability but also its potential interactions with biological targets. The fluorine atom, a well-known pharmacophore, enhances the metabolic stability and binding affinity of the molecule, which are critical factors in drug design.
In recent years, there has been a surge in research focused on fluorinated heterocycles due to their versatile applications in medicinal chemistry. Among these, pyridine derivatives have shown promise in various therapeutic areas, including oncology, neurology, and infectious diseases. The specific modification of 2-Fluoro-N-propylpyridin-4-amine with a fluorine atom at the 2-position and an amine group at the 4-position makes it an intriguing candidate for further exploration.
One of the most compelling aspects of this compound is its potential as a precursor in the synthesis of more complex molecules. Researchers have leveraged its structural features to develop novel inhibitors targeting enzymes involved in cancer progression. For instance, studies have demonstrated that fluorinated pyridines can modulate the activity of kinases and other enzymes by influencing their binding pockets. The propyl chain and the amine group provide additional sites for functionalization, allowing chemists to tailor the molecule's properties for specific biological activities.
The role of fluorine in medicinal chemistry cannot be overstated. It has been widely recognized for its ability to enhance drug-like properties such as lipophilicity, metabolic stability, and cell membrane permeability. In the case of 2-Fluoro-N-propylpyridin-4-amine, the fluorine atom contributes to these desirable characteristics, making it an attractive building block for drug discovery programs. Recent advancements in synthetic methodologies have further facilitated the incorporation of fluorinated pyridines into lead compounds, accelerating the development of new therapies.
Moreover, computational studies have played a pivotal role in understanding the behavior of 2-Fluoro-N-propylpyridin-4-amine. Molecular modeling techniques have been employed to predict how this compound interacts with biological targets at the atomic level. These insights have guided experimental efforts, leading to more efficient synthesis routes and improved pharmacological profiles. The integration of computational chemistry with traditional wet-lab approaches has become a cornerstone in modern drug development.
The therapeutic potential of 2-Fluoro-N-propylpyridin-4-amine extends beyond oncology. Researchers are exploring its applications in treating neurological disorders, where modulation of neurotransmitter systems is crucial. The compound's ability to cross the blood-brain barrier and interact with central nervous system receptors makes it a promising candidate for further investigation. Preclinical studies have begun to uncover its potential benefits in models of neurodegenerative diseases, providing hope for new treatment strategies.
In conclusion, 2-Fluoro-N-propylpyridin-4-amine (CAS No. 1566296-01-2) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and favorable pharmacokinetic properties position it as a valuable tool for developing novel therapeutic agents. As research continues to uncover new applications and synthetic methodologies, this compound is poised to make substantial contributions to medicine and drug discovery.
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